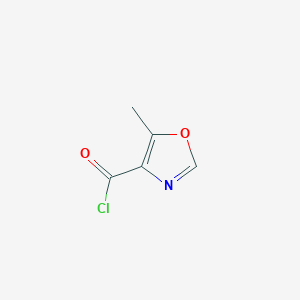![molecular formula C13H20BNO4S B3043815 [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide CAS No. 928657-23-2](/img/structure/B3043815.png)
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Descripción general
Descripción
“[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide” is a chemical compound that includes a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl methanesulfonamide group . It’s a derivative of boric acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was obtained through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as FTIR, 1H and 13C NMR, and MS . The single crystal structure of these compounds has been determined by X-ray diffraction . Density functional theory (DFT) has been applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C . Another related compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, has a melting point of 118°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques : The compound has been synthesized through rhodium-catalyzed hydroboration, characterized by X-ray diffraction, and confirmed by FTIR, NMR, and mass spectrometry, highlighting its structural intricacies and stability (Coombs et al., 2006); (Huang et al., 2021).
Molecular Structure Analysis : Detailed molecular structure analysis through density functional theory (DFT) studies, comparing the results with X-ray diffraction data, has been a significant part of research on this compound (Huang et al., 2021).
Chemical Properties and Reactions
Chemical Reactions : Research includes the investigation of various chemical reactions, including borylation of arylbromides, to form [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide derivatives (Takagi & Yamakawa, 2013).
Vibrational Properties : Studies on vibrational properties using spectroscopy (FT-IR, NMR) and DFT calculations have been crucial in understanding this compound's physicochemical characteristics (Wu et al., 2021).
Applications in Molecular Materials
Light-Emitting Devices : Tetraphenylmethane-based compounds, including this compound, have been studied for their potential applications in light-emitting devices, exploring their electronic properties and structural features (Yeh et al., 2001).
Encapsulation Studies : The compound has been involved in studies related to the encapsulation of monosubstituted benzenes, phenols, and polyaromatic hydrocarbons, providing insights into molecular interactions and complex formation (Yue & Poh, 2019).
Mecanismo De Acción
Target of Action
The compound [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is an organic intermediate with borate and sulfonamide groups
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions . The borate group in the compound enables the Suzuki coupling reaction , a type of cross-coupling reaction, allowing the compound to form bonds with various other molecules. This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Biochemical Pathways
Boronic acid compounds, which are structurally similar to this compound, are known to be involved in various transformation processes . They are used in organic synthesis and have applications in pharmacy and biology . Therefore, it can be inferred that this compound may also affect a variety of biochemical pathways.
Propiedades
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)11-7-5-10(6-8-11)9-20(15,16)17/h5-8H,9H2,1-4H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWTHCXIKEOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




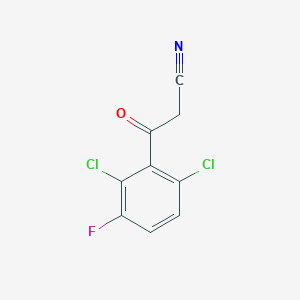
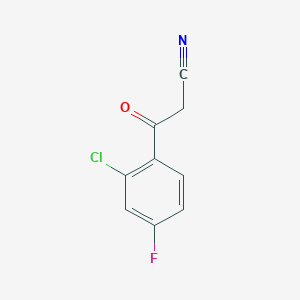
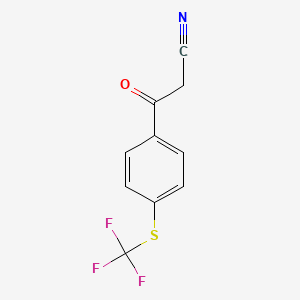
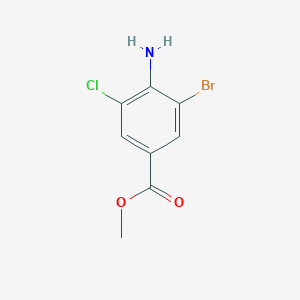



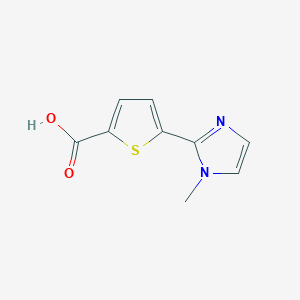
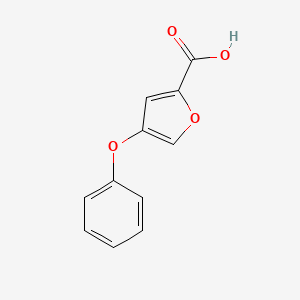
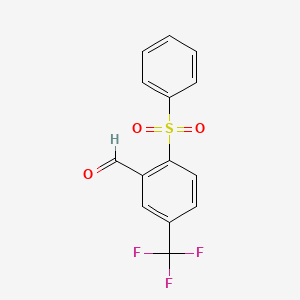
![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)

